molecular formula C7H9ClN2O3 B3391942 3-Chloro-4,5,6-trimethoxypyridazine CAS No. 32380-11-3

3-Chloro-4,5,6-trimethoxypyridazine

Cat. No.: B3391942
CAS No.: 32380-11-3
M. Wt: 204.61 g/mol
InChI Key: AAWZSZVPTIGNQI-UHFFFAOYSA-N
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Description

3-Chloro-4,5,6-trimethoxypyridazine is a heterocyclic compound with the molecular formula C7H9ClN2O3. It is characterized by a pyridazine ring substituted with three methoxy groups and one chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5,6-trimethoxypyridazine typically involves the methoxylation of 3,4,6-trichloropyridazine. This process can be carried out using sodium methoxide as a reagent. The reaction conditions often include heating the mixture to facilitate the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4,5,6-trimethoxypyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation of 3,4,6-trichloropyridazine yields this compound .

Scientific Research Applications

3-Chloro-4,5,6-trimethoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,5,6-trimethoxypyridazine involves its interaction with specific molecular targets. The methoxy groups and chlorine atom contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and one chlorine atom make it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .

Properties

IUPAC Name

3-chloro-4,5,6-trimethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-11-4-5(12-2)7(13-3)10-9-6(4)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWZSZVPTIGNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NN=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702080
Record name 3-Chloro-4,5,6-trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32380-11-3
Record name 3-Chloro-4,5,6-trimethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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